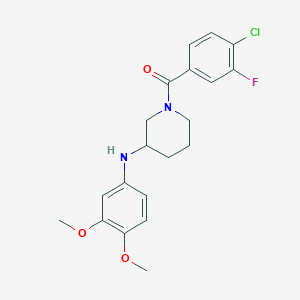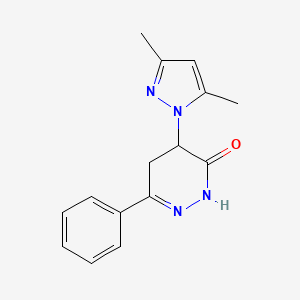![molecular formula C19H28N2O2 B6135986 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine](/img/structure/B6135986.png)
1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine, also known as R-1479, is a small molecule that has been studied for its potential applications in medicine. This compound is a potent inhibitor of the influenza virus and has been shown to be effective in treating various strains of the flu, including the H1N1 and H5N1 strains.
作用機序
1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine works by inhibiting the viral RNA polymerase, which is essential for the replication of the influenza virus. Specifically, 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine binds to the active site of the viral RNA polymerase and prevents the incorporation of nucleotides into the growing RNA chain, thereby inhibiting viral replication.
Biochemical and physiological effects:
1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine has been shown to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses. Additionally, 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
One advantage of using 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine in lab experiments is its potent antiviral activity against the influenza virus. This makes it a useful tool for studying the replication and pathogenesis of the virus. However, one limitation of using 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine is its specificity for the influenza virus. It may not be useful for studying other viral pathogens.
将来の方向性
Future research on 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine could focus on expanding its antiviral activity to other viral pathogens. Additionally, further studies could investigate the potential use of 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine in combination with other antiviral agents for the treatment of influenza. Finally, studies could investigate the potential use of 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine as a prophylactic agent for preventing influenza infection.
合成法
The synthesis of 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine involves the reaction of 2-phenylethylamine with 3-(2-isoxazolidinyl)propanoyl chloride in the presence of a base such as triethylamine. This reaction yields the intermediate compound 1-(3-(2-isoxazolidinyl)propanoyl)-2-phenylethylamine, which is then further reacted with piperidine in the presence of a reducing agent such as sodium borohydride to yield the final product, 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine.
科学的研究の応用
1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine has been extensively studied for its potential applications in the treatment of influenza. In vitro studies have shown that 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine is a potent inhibitor of the influenza virus, with activity against both the H1N1 and H5N1 strains. In vivo studies in animal models have also shown that 1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine is effective in reducing viral titers and improving survival rates in infected animals.
特性
IUPAC Name |
3-(1,2-oxazolidin-2-yl)-1-[3-(2-phenylethyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c22-19(11-14-21-13-5-15-23-21)20-12-4-8-18(16-20)10-9-17-6-2-1-3-7-17/h1-3,6-7,18H,4-5,8-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBKZPKRICMMHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2CCCO2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole](/img/structure/B6135908.png)
![{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B6135909.png)
![N-(2-methoxy-1-methylethyl)-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6135911.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(3-fluorophenyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6135915.png)
![N-(3,4-dimethylphenyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinamine](/img/structure/B6135919.png)
![N-2-butyn-1-yl-N-(2-furylmethyl)-2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B6135927.png)
![4-[(2-ethylmorpholin-4-yl)carbonyl]-2-(1-ethyl-1H-pyrazol-4-yl)-6-fluoroquinoline](/img/structure/B6135943.png)

![4-(3-fluorobenzyl)-3-{2-[4-(2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6135961.png)
![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B6135963.png)
![ethyl 1-[2-(1H-imidazol-2-yl)benzoyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6135981.png)
![2-[4-(2,4-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6135994.png)
![3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide](/img/structure/B6136002.png)